molecular formula C7H14O2 B055345 2-Hexanone, 4-hydroxy-3-methyl-, (3R,4S)-(9CI) CAS No. 112294-91-4

2-Hexanone, 4-hydroxy-3-methyl-, (3R,4S)-(9CI)

Cat. No.: B055345
CAS No.: 112294-91-4
M. Wt: 130.18 g/mol
InChI Key: KOFQZZHOSWGVHP-FSPLSTOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4S)-3-Methyl-4-hydroxy-2-hexanone is an organic compound belonging to the class of beta-hydroxy ketones These compounds are characterized by the presence of a hydroxyl group attached to the beta-carbon atom relative to the carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-3-Methyl-4-hydroxy-2-hexanone can be achieved through several methods. One common approach involves the use of aldol reactions, where an aldehyde and a ketone are combined in the presence of a base to form the beta-hydroxy ketone. The reaction conditions typically involve the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at low temperatures to control the stereochemistry .

Industrial Production Methods

In industrial settings, the production of (3R,4S)-3-Methyl-4-hydroxy-2-hexanone may involve biocatalytic methods. Enzymes such as aldolases can be used to catalyze the formation of the carbon-carbon bond with high stereoselectivity. This method is advantageous due to its high selectivity and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3-Methyl-4-hydroxy-2-hexanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3R,4S)-3-Methyl-4-hydroxy-2-hexanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (3R,4S)-3-Methyl-4-hydroxy-2-hexanone involves its interaction with specific molecular targets. For example, it may act as a substrate for enzymes involved in metabolic pathways, leading to the formation of bioactive compounds. The hydroxyl and carbonyl groups play a crucial role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4S)-3-Methyl-4-hydroxy-2-hexanone is unique due to its specific stereochemistry and the presence of both hydroxyl and carbonyl functional groups.

Properties

CAS No.

112294-91-4

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

(3R,4S)-4-hydroxy-3-methylhexan-2-one

InChI

InChI=1S/C7H14O2/c1-4-7(9)5(2)6(3)8/h5,7,9H,4H2,1-3H3/t5-,7-/m0/s1

InChI Key

KOFQZZHOSWGVHP-FSPLSTOPSA-N

Isomeric SMILES

CC[C@@H]([C@@H](C)C(=O)C)O

SMILES

CCC(C(C)C(=O)C)O

Canonical SMILES

CCC(C(C)C(=O)C)O

Synonyms

2-Hexanone, 4-hydroxy-3-methyl-, (3R,4S)- (9CI)

Origin of Product

United States

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